Glycerol phenylbutyrate-D15
Description
Properties
Molecular Formula |
C33H38O6 |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
2,3-bis[4-(2,3,4,5,6-pentadeuteriophenyl)butanoyloxy]propyl 4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
InChI |
InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D |
InChI Key |
ZSDBFLMJVAGKOU-XNUSGRSZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC(=O)OCC(COC(=O)CCCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OC(=O)CCCC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Esterification of Deuterated 4-Phenylbutyric Acid
The primary synthesis involves esterifying glycerol with deuterated 4-phenylbutyric acid (4-PBA-D15). Key steps include:
- Deuteration of 4-Phenylbutyric Acid :
- Activation of 4-PBA-D15 :
- The deuterated acid is converted to its acyl chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride ((COCl)$$2$$) under anhydrous conditions:
$$
\text{4-PBA-D15} + \text{SOCl}2 \rightarrow \text{4-PBA-D15-Cl} + \text{SO}2 + \text{HCl}
$$ - This step ensures high reactivity for subsequent esterification.
- The deuterated acid is converted to its acyl chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride ((COCl)$$2$$) under anhydrous conditions:
- Glycerol Esterification :
- Glycerol reacts with 4-PBA-D15-Cl in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalytic base (e.g., 4-dimethylaminopyridine, DMAP). The reaction proceeds in an aprotic solvent like cyclohexane at 15–20°C:
$$
\text{Glycerol} + 3\, \text{4-PBA-D15-Cl} \xrightarrow{\text{DCC/DMAP}} \text{this compound} + 3\, \text{HCl}
$$ - Yields typically exceed 85%, with purity >95% after initial workup.
- Glycerol reacts with 4-PBA-D15-Cl in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalytic base (e.g., 4-dimethylaminopyridine, DMAP). The reaction proceeds in an aprotic solvent like cyclohexane at 15–20°C:
Alternative Route: Deuterated Glycerol Substitution
An alternative approach uses deuterated glycerol (glycerol-D8) to introduce isotopic labels into the glycerol backbone:
- Deuteration of Glycerol :
- Esterification with 4-PBA :
Process Optimization and Critical Parameters
Solvent and Temperature Effects
- Solvent Choice : Cyclohexane is preferred for its low polarity, which minimizes side reactions (e.g., hydrolysis of acyl chloride). Alternatives like toluene or dichloromethane reduce yields by 10–15%.
- Temperature Control : Maintaining the reaction at 15–20°C prevents thermal degradation of glycerol and minimizes racemization.
Catalytic System
- DCC/DMAP Synergy : DCC facilitates acyl chloride activation, while DMAP accelerates ester bond formation. Omitting DMAP reduces reaction efficiency by 40%.
- Base Selection : Triethylamine (TEA) is avoided due to competing quaternary ammonium salt formation, which complicates purification.
Purification Strategies
Initial Workup
- Acid-Base Extraction : The crude product is washed with aqueous acetic acid (5% v/v) to remove unreacted DMAP, followed by sodium bicarbonate (5% w/v) to neutralize residual HCl.
- Charcoal Treatment : Activated charcoal (10% w/w) is added to adsorb colored impurities, enhancing optical purity to >98%.
Chromatography-Free Purification
- Solvent Crystallization : The product is dissolved in a 1:1 mixture of ethyl acetate and heptane, then cooled to −20°C to precipitate impurities. This step achieves >99% purity without column chromatography.
Analytical Characterization
Spectroscopic Confirmation
- NMR : $$^1$$H-NMR shows complete absence of proton signals in the deuterated phenylbutyrate chains, while $$^2$$H-NMR confirms deuterium incorporation.
- Mass Spectrometry : High-resolution ESI-MS reveals a molecular ion peak at m/z 582.3 ([M+Na]$$^+$$), consistent with the theoretical mass of C$${39}$$D$${15}$$H$${33}$$O$$6$$.
Purity Assessment
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 12.3 min, with UV detection at 254 nm.
Comparative Analysis of Synthetic Methods
| Parameter | 4-PBA-D15 Route | Glycerol-D8 Route |
|---|---|---|
| Deuteration Cost | $250/g | $1,200/g |
| Reaction Yield | 85–90% | 70–75% |
| Isotopic Purity | 99.5% D | 98.0% D |
| Scalability | Industrial (>100 kg) | Lab-scale (<1 kg) |
Table 1: Economic and efficiency comparison between synthetic routes.
Chemical Reactions Analysis
Reaction Scheme:
-
Preparation of 4-phenylbutyryl chloride (II):
-
Esterification with glycerol (III):
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | -5°C to 5°C | |
| Molar Ratio (Cl:glycerol) | 3–4:1 | |
| Solvent Efficiency | Chlorinated > ester solvents |
Metabolic Pathways
Glycerol phenylbutyrate acts as a prodrug, undergoing sequential hydrolysis and β-oxidation:
Hydrolysis in the GI Tract:
-
Enzymes: Pancreatic lipase (PTL), carboxyl-ester lipase (CEL), and pancreatic lipase-related protein 2 (PLRP2) .
-
Reaction:
β-Oxidation to Active Metabolite:
Pharmacokinetic Data:
| Parameter | Healthy Adults (Single Dose) | UCD Patients (Steady State) | Source |
|---|---|---|---|
| T<sub>max</sub> (PBA) | 2 hours | 8 hours | |
| C<sub>max</sub> (PAA) | 14.9 µg/mL | Variable | |
| Protein Binding (PBA) | 80.6–98.0% | – |
Stability and Degradation
-
Chemical Stability: Stable under refrigeration (2–8°C); hydrolyzes rapidly in alkaline conditions .
-
Photodegradation: No data for D15 analog, but non-deuterated form shows sensitivity to UV light in solvent-free formulations .
Isotopic Considerations (Extrapolated for D15)
While the deuterated form (D15) is not explicitly studied in the sources, isotopic effects may influence:
-
Metabolic Rate: Deuterium substitution at β-oxidation sites could slow PAA formation.
-
Enzyme Binding: Altered hydrogen bonding with lipases or transferases .
-
Analytical Detection: Deuterium labeling facilitates metabolite tracking via mass spectrometry.
Comparative Reactivity
| Feature | Glycerol Phenylbutyrate | Sodium Phenylbutyrate |
|---|---|---|
| Hydrolysis Site | Intestinal lumen | Systemic circulation |
| T<sub>max</sub> (PAA) | 4 hours | 1.5 hours |
| Urinary PAGN Excretion | Prolonged (>24 hours) | Rapid (6–8 hours) |
| Sodium Content | None | 124 mg/g |
Scientific Research Applications
Glycerol phenylbutyrate (GPB), also known as HPN-100, is a drug used to reduce ammonia levels in patients with urea cycle disorders (UCDs) . It functions as an ammonia scavenger agent . After oral administration, GPB is hydrolyzed in the intestine, leading to the release and absorption of phenylbutyric acid (PBA), which is then metabolized to phenylacetic acid (PAA). PAA conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine .
Scientific Research Applications
GPB is primarily utilized in the treatment of UCDs, a group of genetic disorders that cause the accumulation of ammonia in the blood . Key applications and research findings include:
- Treatment of UCDs: GPB is effective in reducing ammonia levels in UCD patients of varying ages, including neonates . A study on UCD patients aged 0-2 months demonstrated that GPB can be safely and effectively transitioned to within 3 days, helping to control ammonia levels without causing accumulation . Similarly, research has shown GPB offers comparable ammonia control to sodium phenylbutyrate (NaPBA) in children aged 2 months to 5 years, with the added benefit of more evenly distributed urinary output of PAGN over 24 hours and fewer reported symptoms .
- Comparison with Sodium Phenylbutyrate (NaPBA): GPB has been compared to NaPBA in several studies . GPB and NaPBA elicit an alternate pathway for nitrogen excretion . One study indicated that daily ammonia exposure was lower on GPB compared to NaPBA and met predefined noninferiority criteria .
- Management of Hyperammonemia: GPB is used to prevent hyperammonemia in UCDs . It is often used when dietary protein restriction and amino acid supplementation are not sufficient to manage the condition .
- Appetite Side Effects: Some research indicates that GPB can cause severe loss of appetite, potentially leading to metabolic decompensation if not carefully monitored .
Case Studies and Clinical Trials
- Phase III Clinical Trial: A domestic Phase III clinical trial (HPN-100-J001 study) showed that GPB could effectively control blood ammonia levels, similar to Buphenyl® (sodium phenylbutyrate) .
- Long-term Safety and Efficacy: An open-label study evaluated the safety and efficacy of GPB in UCD patients below 2 months of age. The study showed that GPB is safe and effective for this age group, with most patients maintaining controlled ammonia levels during the safety extension period .
- Adverse Events: Clinical trials have reported treatment-emergent adverse events, including gastroesophageal reflux disease, vomiting, hyperammonemia, diaper dermatitis, diarrhea, upper respiratory tract infection, and rash . Severe loss of appetite has also been reported as a side effect that may require discontinuation of GPB treatment .
Pharmacokinetic Studies
- GPB Metabolism: Pharmacokinetic analyses confirm that GPB undergoes intestinal hydrolysis, with subsequent absorption of PBA, metabolism to PAA, and conjugation with glutamine in UCD patients younger than 2 months .
- PAA/PAGN Ratio: Monitoring plasma concentrations of PBA, PAA, and PAGN is crucial for assessing the efficacy and safety of GPB treatment. Maintaining a mean plasma phenylacetic acid: phenylacetylglutamine ratio below 2.5 suggests no accumulation of GPB .
- Glutamine Levels: Studies have shown that mean glutamine levels remain within normal limits throughout GPB treatment, indicating that GPB does not significantly deplete glutamine, which is essential for various metabolic processes .
Regulatory Approval
Mechanism of Action
Glycerol phenylbutyrate-D15 acts as a prodrug. Upon administration, it is hydrolyzed by lipases in the gastrointestinal tract to release phenylbutyrate. Phenylbutyrate is then metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine. This conjugate is excreted by the kidneys, providing an alternative pathway for nitrogen excretion. This mechanism helps manage the toxic accumulation of ammonia in patients with urea cycle disorders .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₃H₂₃D₁₅O₆
- Therapeutic Indications : Hyperammonemia, urea cycle disorders, hepatic encephalopathy
- Mechanism of Action : Prodrug conversion to phenylacetate, which binds glutamine to form phenylacetylglutamine for urinary ammonia excretion .
- Storage : Powder stored at -20°C (3 years); solutions at -80°C (1 year) .
Comparison with Similar Compounds
Structural Analogs
Glycerol Phenylbutyrate (Non-Deuterated)
Sodium Phenylbutyrate
Glycerol Monolaurate (GML)
- Structure : Glycerol esterified with lauric acid.
- Molecular Formula : C₁₅H₃₀O₄.
Functional Analogs
Phenylacetate
- Role : Active metabolite of GPB; directly conjugates with glutamine.
- Pharmacokinetics: Displays nonlinear kinetics (Km = 105.1 µg/mL, Vmax = 24.1 mg/kg/h) and dose-limiting CNS toxicity at high concentrations .
Ammonul (Sodium Phenylacetate + Sodium Benzoate)
- Mechanism : Combines phenylacetate (glutamine conjugation) and benzoate (glycine conjugation) for dual ammonia scavenging.
- Comparison : Less stable than GPB-D15 due to salt formulation and shorter half-life .
Deuterated vs. Non-Deuterated Forms
Pharmacokinetic and Pharmacodynamic Data
Research Findings and Clinical Implications
- GPB vs. Sodium Phenylbutyrate : GPB’s triglyceride structure enables slower release of phenylacetate, reducing peak concentrations and toxicity risks compared to sodium salts .
- GML : While structurally similar (glycerol ester), GML lacks nitrogen-scavenging activity and is used for its anti-inflammatory effects .
Stability and Formulation Challenges
Q & A
Q. What are the key chemical and pharmacological properties of glycerol phenylbutyrate-D15, and how do they differ from the non-deuterated form?
this compound (C33H23D15O6) is a deuterated analog of glycerol phenylbutyrate (C33H38O6), with a molecular weight of 545.74 vs. 530.65 for the non-deuterated compound . The deuterium substitution enhances stability in metabolic studies, reducing hydrogen-deuterium exchange artifacts in mass spectrometry. Pharmacologically, both forms act as sigma-2 (σ2) receptor ligands (pKi = 8.02), but the deuterated version is often used as an internal standard for quantitative bioanalytical assays .
Q. How should this compound be stored and handled to ensure experimental reproducibility?
The compound must be stored as a powder at -20°C for up to 3 years or in solvent form at -80°C for 1 year. Handling should follow Safety Data Sheet (SDS) guidelines, including the use of PPE (gloves, lab coats) and ventilation to avoid inhalation/contact. Solvent-based preparations require inert atmospheres to prevent degradation .
Q. What are the primary research applications of this compound in metabolic disorder studies?
It is used to investigate urea cycle disorders, hyperammonemia, and chronic hepatic encephalopathy. The deuterated form enables precise tracking of drug metabolism and ammonia-lowering mechanisms via LC-MS/MS, leveraging its isotopic signature to differentiate endogenous and exogenous metabolites .
Advanced Research Questions
Q. How can deuterium labeling in this compound influence pharmacokinetic (PK) and pharmacodynamic (PD) studies?
Deuterium slows metabolic cleavage of the phenylbutyrate moiety, extending half-life and altering PK profiles. Researchers must validate assays to account for isotopic effects, such as using deuterium-specific calibration curves and ensuring chromatographic separation from non-deuterated analogs .
Q. What methodological considerations are critical when designing in vitro receptor binding assays for σ2 receptors using this compound?
Key steps include:
- Using radiolabeled or fluorescent probes (e.g., [³H]-DTG) to compete with this compound for σ2 binding sites.
- Controlling for off-target interactions with σ1 receptors via selective inhibitors like BD-1046.
- Validating pKi values through saturation binding assays with correction for non-specific binding .
Q. How can researchers resolve contradictions in reported efficacy data for glycerol phenylbutyrate in hyperammonemia models?
Discrepancies may arise from variations in animal models (e.g., genetic vs. chemically induced hyperammonemia) or dosing regimens. A meta-analysis approach with standardized protocols (e.g., consistent ammonia measurement methods, such as enzymatic assays) is recommended. Cross-referencing deuterated and non-deuterated data can clarify metabolic stability effects .
Q. What strategies optimize the use of this compound as an internal standard in bioanalytical workflows?
- Sample Preparation: Spike deuterated compound early in extraction to correct for recovery variability.
- Instrumentation: Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., m/z 546.74 vs. 531.65).
- Validation: Perform matrix effect studies in plasma/urine to ensure no ion suppression/enhancement .
Q. How can synthetic routes for this compound be adapted to improve isotopic purity?
Deuteration typically involves catalytic exchange or custom synthesis using deuterated precursors (e.g., D15-labeled phenylbutyric acid). Post-synthesis purification via preparative HPLC with UV detection at 254 nm ensures >98% isotopic purity, verified by NMR (¹H and ²H) and isotopic ratio MS .
Methodological and Reproducibility Guidelines
Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s mechanism of action?
- PICO: Population (urea cycle disorder models), Intervention (this compound dosing), Comparison (standard therapy like sodium phenylbutyrate), Outcome (ammonia reduction kinetics).
- FINER: Ensure feasibility (in vitro/in vivo models), novelty (deuterium-specific effects), and relevance to clinical translation .
Q. How should researchers address batch-to-batch variability in deuterated compounds?
Request Certificates of Analysis (CoA) from suppliers for isotopic enrichment and impurity profiles. Cross-validate using in-house QC methods, such as NMR to confirm deuterium incorporation at specific positions .
Data Presentation and Compliance
Q. What are best practices for reporting this compound data in publications?
Q. How to comply with ethical guidelines when using deuterated compounds in preclinical studies?
Adhere to ICH Q3C guidelines for residual solvents and document deuterium use in animal protocols. Include safety data from SDS (e.g., Sigma-Aldrich’s handling instructions) in ethics committee submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
